molecular formula C9H17NO2 B3045200 3-(1-Methylpiperidin-2-yl)propanoic acid CAS No. 103039-93-6

3-(1-Methylpiperidin-2-yl)propanoic acid

Cat. No. B3045200
CAS RN: 103039-93-6
M. Wt: 171.24
InChI Key: ZYWHDXBOSGFUFC-UHFFFAOYSA-N
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Description

3-(1-Methylpiperidin-2-yl)propanoic acid is a chemical compound with the molecular formula C9H17NO2 . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .


Molecular Structure Analysis

The molecular structure of 3-(1-Methylpiperidin-2-yl)propanoic acid can be represented by the SMILES string O=C(O)CCC1N(CCCC1)C . This indicates that the compound contains a carboxylic acid group (O=C(O)) attached to a carbon chain, which is further connected to a methylpiperidin-2-yl group .


Physical And Chemical Properties Analysis

3-(1-Methylpiperidin-2-yl)propanoic acid is a solid compound . Its molecular weight is 189.25 . The compound’s InChI key, a unique identifier used to represent its molecular structure, is TUSMEQHEGYVZKN-UHFFFAOYSA-N .

Scientific Research Applications

Molecular Structure Analysis

A novel dipeptide derived from N-t-butyloxycarbonyl-(2S,3′S)-2-(2′-oxo-3′-methylpiperazin-1′-yl)-propanoic acid was synthesized to determine its molecular structure through X-ray crystal analysis. This compound, obtained using (2S,7S)-2,7-dimethyl-3,6-diazaoctanedioic acid as a starting material, was used to prepare two new macrocyclic peptides, indicating its potential utility in structural and synthetic chemistry (Yamashita, Kojima, Hirotsu, & Ohsuka, 2009).

Synthesis Improvement

Research focused on improving the synthesis of structurally similar compounds, like 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, indicates ongoing efforts to optimize the synthetic processes of related compounds, potentially including 3-(1-Methylpiperidin-2-yl)propanoic acid. The developed method offers milder reaction conditions, simpler operations, and higher yields (Yong, 2010).

Structural and UV Studies

Uracil derivatives structurally related to 3-(1-Methylpiperidin-2-yl)propanoic acid were synthesized and characterized, with their structures determined by X-ray diffraction. Thermal stability and UV spectral studies were conducted, contributing to a better understanding of such compounds' interactions and properties (Yao, Yi, Zhou, & Xiong, 2013).

Quality Control in Pharmaceutical Ingredients

Analytical methods for quality control of active pharmaceutical ingredients structurally similar to 3-(1-Methylpiperidin-2-yl)propanoic acid were discussed. Techniques like 13C NMR-spectroscopy and liquid chromatography-mass spectrometry (LC-MS/MS) were used to solve issues related to tautomeric forms and identify specific related substances, showcasing the importance of these methods in ensuring the quality of pharmaceutical compounds (Zubkov et al., 2016).

Safety and Hazards

According to the information provided by Sigma-Aldrich, 3-(1-Methylpiperidin-2-yl)propanoic acid is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It’s also classified as a combustible solid . As with all chemicals, it should be handled with appropriate safety precautions.

properties

IUPAC Name

3-(1-methylpiperidin-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-10-7-3-2-4-8(10)5-6-9(11)12/h8H,2-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWHDXBOSGFUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401294060
Record name 1-Methyl-2-piperidinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401294060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Methylpiperidin-2-yl)propanoic acid

CAS RN

103039-93-6
Record name 1-Methyl-2-piperidinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103039-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-2-piperidinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401294060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-methylpiperidin-2-yl)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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